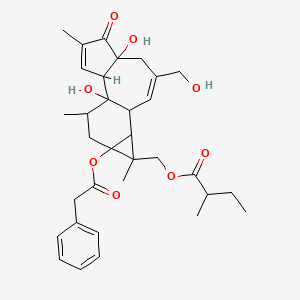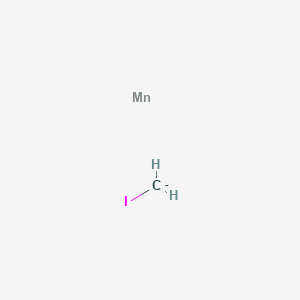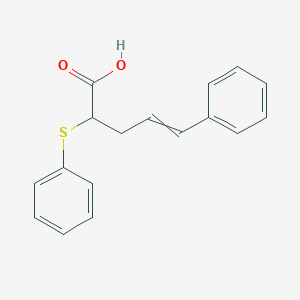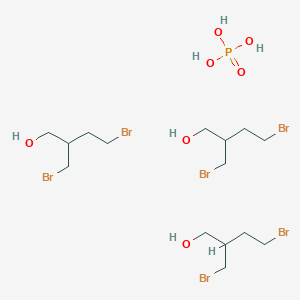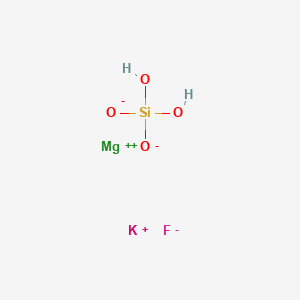![molecular formula C34H22O2 B14483939 (1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone] CAS No. 65512-58-5](/img/structure/B14483939.png)
(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone] typically involves the reaction of 1,4-dibromobenzene with 9H-fluoren-3-yl lithium, followed by oxidation to form the desired product. The reaction conditions often include the use of anhydrous solvents, inert atmosphere, and controlled temperatures to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for (1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone] are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluoren-3-yl alcohols.
Substitution: Halogenated or nitrated fluorenes.
Scientific Research Applications
(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone] has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 9,9’-Biphenyl-4-yl-9H-fluoren-9-ol
- 9,9-Bis(2-ethylhexyl)-2,7-diiodo-9H-fluorene
- 1,3-Bis(9-phenyl-9H-fluoren-9-yl)urea
Uniqueness
(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone] is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and stability, such as in the development of organic electronic devices and advanced materials.
Properties
CAS No. |
65512-58-5 |
|---|---|
Molecular Formula |
C34H22O2 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
[4-(9H-fluorene-3-carbonyl)phenyl]-(9H-fluoren-3-yl)methanone |
InChI |
InChI=1S/C34H22O2/c35-33(27-15-13-25-17-23-5-1-3-7-29(23)31(25)19-27)21-9-11-22(12-10-21)34(36)28-16-14-26-18-24-6-2-4-8-30(24)32(26)20-28/h1-16,19-20H,17-18H2 |
InChI Key |
YPWKRSVDLSDZTF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)C(=O)C4=CC5=C(CC6=CC=CC=C65)C=C4)C7=CC=CC=C71 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14483861.png)
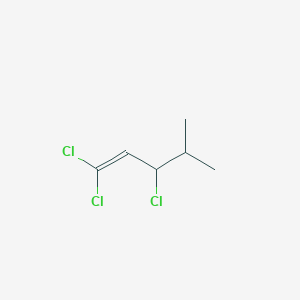
![3-Hydroxy-2,6-dimethyl-4H,5H-pyrano[2,3-b]pyran-4,5-dione](/img/structure/B14483870.png)
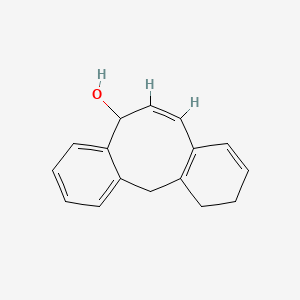
![2,2-Dimethyl-4-[(phenylselanyl)methyl]-1,3-dioxolane](/img/structure/B14483881.png)
![Methyl 4-[(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)butanoate](/img/structure/B14483891.png)
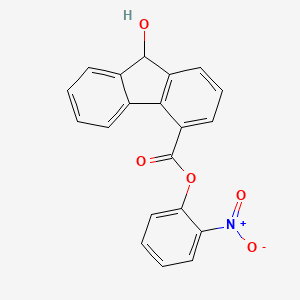
![3-Hydroxy-3-azaspiro[5.6]dodecane-2,4-dione](/img/structure/B14483899.png)
